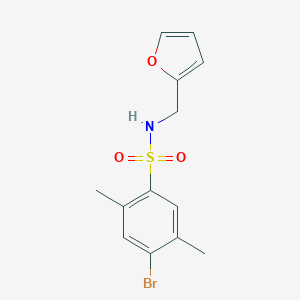

4-(Cyanosulfanyl)-3-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, etc.Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, etc., are often used.Chemical Reactions Analysis

This involves studying the chemical reactions the compound can undergo. It includes studying the reactivity of the compound, its possible reaction mechanisms, products formed, etc.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.科学的研究の応用

Biological Studies

4-(Cyanosulfanyl)-3-nitrobenzoic acid and similar compounds have been studied for their biological applications. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating potential applications in biochemical research involving proteins and enzymes (Ellman, 1959).

Material Science and Crystallography

In the field of crystallography and material science, Smith et al. (1997) explored the utility of 4-aminobenzoic acid in promoting hydrogen bonding during crystallization processes. This research included studies on compounds with structural similarities to 4-(Cyanosulfanyl)-3-nitrobenzoic acid (Smith et al., 1997).

Coordination Chemistry and Cancer Research

Mallick et al. (2017) conducted studies involving nitrobenzoic acid derivatives, focusing on the synthesis of paramagnetic dirhenium complexes for potential applications in cancer research (Mallick et al., 2017).

Analytical Chemistry

In analytical chemistry, Freitas et al. (2014) investigated the stability and chromatographic properties of a nitroaromatic compound structurally related to 4-(Cyanosulfanyl)-3-nitrobenzoic acid, highlighting its potential as an analytical standard in chromatography (Freitas et al., 2014).

Protein Chemistry

Price (1976) examined 2-Nitro-5-thiocyanatobenzoic acid, a compound with structural resemblance to 4-(Cyanosulfanyl)-3-nitrobenzoic acid, for its reactivity with thiol groups in proteins. This study indicates the potential application of such compounds in protein chemistry and enzymology (Price, 1976).

Electrochemistry

Jorge and Stradiotto (1996) studied the electrochemical behavior of nitrobenzoate compounds, revealing insights relevant to electrochemistry and possibly to energy storage technologies (Jorge & Stradiotto, 1996).

Safety And Hazards

This involves studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.

将来の方向性

Future directions could involve potential applications of the compound, areas where further research is needed, etc.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information might not be available. If you have a specific compound that is well-studied or a specific type of analysis you’re interested in, I might be able to provide more detailed information.

特性

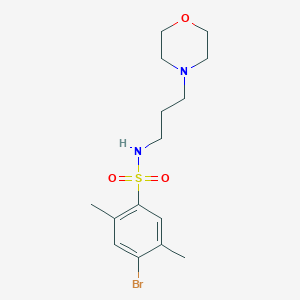

IUPAC Name |

3-nitro-4-thiocyanatobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(8(11)12)3-6(7)10(13)14/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDASRYDGNESOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanosulfanyl)-3-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)

![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)

amine](/img/structure/B511365.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)